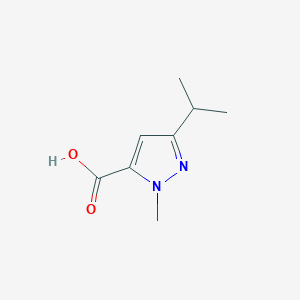

3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-methyl-5-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)6-4-7(8(11)12)10(3)9-6/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPHBZNCWOYBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390127 | |

| Record name | 1-Methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78208-73-8 | |

| Record name | 1-Methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78208-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a feasible synthetic pathway, including experimental protocols, and outlines the expected analytical data for the characterization of the title compound.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in pharmaceutical research. The specific compound, this compound (CAS No: 78208-73-8), with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol , holds potential as a building block for the synthesis of novel therapeutic agents.[1][2] This guide presents a putative two-step synthesis approach and the expected characterization profile based on established chemical principles and spectroscopic data from analogous structures.

Synthetic Pathway

The proposed synthesis of this compound involves a two-step process:

-

Step 1: Knorr Pyrazole Synthesis. Formation of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate via the condensation of a β-ketoester, ethyl 4-methyl-3-oxopentanoate, with methylhydrazine.

-

Step 2: Saponification. Hydrolysis of the resulting ethyl ester to yield the target carboxylic acid.

This approach is a well-established method for the regioselective synthesis of pyrazoles.[3][4]

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate

This procedure is adapted from established protocols for pyrazole synthesis from β-dicarbonyl compounds.[5][6]

Materials:

-

Ethyl 4-methyl-3-oxopentanoate

-

Methylhydrazine

-

Ethanol

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-methyl-3-oxopentanoate (1 equivalent) in ethanol.

-

Add a catalytic amount of acetic acid to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methylhydrazine (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This procedure is a standard saponification of an ester.[7]

Materials:

-

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl) (concentrated)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of methanol and water.

-

Add a solution of sodium hydroxide (2-3 equivalents) in water.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

If an extraction was performed, dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization Data

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 78208-73-8 | [1][2] |

| Molecular Formula | C₈H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 168.19 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

Predicted Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | br s | 1H | COOH |

| ~6.5 | s | 1H | Pyrazole C4-H |

| ~4.0 | s | 3H | N-CH₃ |

| ~3.0 | septet | 1H | CH(CH₃)₂ |

| ~1.3 | d | 6H | CH(CH₃)₂ |

Note: The spectrum is predicted for a solution in a non-protic solvent like DMSO-d₆. The carboxylic acid proton is exchangeable and may not be observed in all solvents.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~155 | Pyrazole C3 |

| ~140 | Pyrazole C5 |

| ~110 | Pyrazole C4 |

| ~40 | N-CH₃ |

| ~28 | C H(CH₃)₂ |

| ~22 | CH(C H₃)₂ |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1550 | Medium | C=N stretch (Pyrazole ring) |

| ~1460 | Medium | C-H bend (aliphatic) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

Note: The broad O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding.[8]

| m/z | Interpretation |

| 168 | [M]⁺ (Molecular ion) |

| 153 | [M - CH₃]⁺ |

| 125 | [M - CH(CH₃)₂]⁺ |

| 123 | [M - COOH]⁺ |

| 43 | [CH(CH₃)₂]⁺ (Isopropyl cation) |

Note: Fragmentation patterns can be complex, and the listed fragments are plausible based on the structure.[9]

Experimental and Data Analysis Workflow

The following diagram illustrates the logical workflow from synthesis to characterization and data analysis.

Caption: Workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed, albeit putative, framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established and reliable chemical transformations. The predicted characterization data offers a benchmark for researchers to confirm the identity and purity of the synthesized compound. This information is intended to facilitate the work of scientists and professionals in the field of drug discovery and development by providing a solid starting point for the preparation and analysis of this valuable chemical entity.

References

- 1. This compound DiscoveryCPR 78208-73-8 [sigmaaldrich.com]

- 2. This compound DiscoveryCPR 78208-73-8 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Physicochemical Properties of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No: 78208-73-8). Due to the limited availability of direct experimental data for this specific molecule, this document combines fundamental identifying information with computationally predicted values for key physicochemical parameters. Furthermore, it outlines detailed, standard experimental protocols for the empirical determination of these properties. Recognizing the therapeutic potential of pyrazole derivatives, particularly as anti-inflammatory agents, a putative mechanism of action is explored through a signaling pathway diagram, illustrating the potential inhibition of the cyclooxygenase (COX) pathway. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and preclinical evaluation of this and related pyrazole compounds.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that hold a privileged position in medicinal chemistry and drug discovery. The pyrazole scaffold is a core structural component in a variety of approved drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This compound is a specific derivative within this class, and a thorough understanding of its physicochemical properties is paramount for its potential development as a therapeutic agent. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and are thus critical for rational drug design and formulation development.

Molecular Identity

The fundamental identifying characteristics of this compound are detailed below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 78208-73-8 |

| Molecular Formula | C₈H₁₂N₂O₂[1] |

| Molecular Weight | 168.19 g/mol [1] |

| SMILES | CC(C)c1cc(c(=O)o)n(C)n1 |

| InChI Key | FJPHBZNCWOYBDN-UHFFFAOYSA-N[1] |

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, the following physicochemical properties have been predicted using a variety of computational models and online prediction tools. These values provide a valuable initial assessment for this compound.

| Property | Predicted Value |

| Melting Point (°C) | 135 - 175 |

| Boiling Point (°C) | 320 - 360 |

| pKa | 3.5 - 4.5 |

| Aqueous Solubility (LogS) | -2.5 to -1.5 |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 |

Note: These values are estimations derived from computational algorithms and should be confirmed by empirical testing.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard laboratory protocols for the experimental determination of the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range can indicate the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered this compound is loaded into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2] The sample is compacted by tapping the tube gently.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

Heating and Observation: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[3][4][5]

Boiling Point Determination

While the compound is a solid at room temperature, its boiling point can be determined under reduced pressure or predicted computationally. For experimental determination at atmospheric pressure, a larger quantity of the substance would be required.

Methodology: Thiele Tube Method (for liquids, adaptable for high-melting solids)

-

Sample Preparation: A small amount of the substance is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the inverted capillary. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[6][7][8]

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability. It is defined as the maximum concentration of a substance that can dissolve in water at a given temperature.

Methodology: Shake-Flask Method

-

Equilibrium Establishment: An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. It is defined as the logarithm of the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are combined in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.[9][10]

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]

Putative Biological Activity and Signaling Pathway

Pyrazole derivatives are widely recognized for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes.[11][12][13][14][15] These enzymes, COX-1 and COX-2, are key to the biosynthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of the COX pathway is a major mechanism for the therapeutic effects of nonsteroidal anti-inflammatory drugs (NSAIDs). Given its structural features, it is plausible that this compound could exhibit similar inhibitory activity.

Proposed Experimental Workflow for Assessing COX Inhibition

References

- 1. This compound DiscoveryCPR 78208-73-8 [sigmaaldrich.com]

- 2. westlab.com [westlab.com]

- 3. Video: Melting Points - Procedure [jove.com]

- 4. thinksrs.com [thinksrs.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 8. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 9. Shake Flask LogD | Domainex [domainex.co.uk]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 78208-73-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity and detailed experimental protocols for 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is limited. This guide provides a comprehensive overview of its physicochemical properties, a putative synthesis protocol based on established chemical principles, and a discussion of potential biological activities extrapolated from structurally related compounds.

Core Compound Properties

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The substituents on this core structure, an isopropyl group at the 3-position, a methyl group at the 1-nitrogen, and a carboxylic acid at the 5-position, are expected to modulate its physicochemical and biological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 78208-73-8 |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Physical Form | Solid |

| SMILES String | CC(C)c1cc(c(=O)O)n(C)n1 |

| InChI Key | FJPHBZNCWOYBDN-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Putative Synthetic Pathway

A potential synthetic route could start from a β-ketoester, which can be synthesized via a Claisen condensation. This intermediate can then be reacted with methylhydrazine to form the pyrazole ring. Subsequent hydrolysis of the ester would yield the target carboxylic acid.

Workflow 1: Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for the target compound.

General Experimental Protocol for Synthesis of a 1,3-Disubstituted-1H-pyrazole-5-carboxylic Acid

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Step 1: Synthesis of the Pyrazole Ester (e.g., Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate)

-

To a solution of the appropriate β-dicarbonyl precursor in a suitable solvent (e.g., ethanol), add an equimolar amount of methylhydrazine.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the cyclization.

-

Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield the pure pyrazole ester.

Step 2: Hydrolysis to the Carboxylic Acid

-

The purified pyrazole ester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).

-

The mixture is heated to reflux and the reaction is monitored by TLC until all the starting ester has been consumed.

-

After cooling to room temperature, the alcohol is removed under reduced pressure.

-

The remaining aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford the final this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of this compound is not available in published literature. However, the pyrazole scaffold is a well-established pharmacophore, and numerous derivatives have demonstrated a wide range of biological activities. The activities of structurally similar compounds can provide insights into the potential applications of the target molecule.

Table 2: Reported Biological Activities of Structurally Related Pyrazole Derivatives

| Biological Activity | Description of Related Compounds and Findings |

| Antimicrobial | Various substituted pyrazole carboxylic acids have shown activity against a range of bacterial and fungal strains. The specific substituents on the pyrazole ring play a crucial role in determining the spectrum and potency of the antimicrobial effect. |

| Anti-inflammatory | Some pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes. |

| Anticancer | A number of pyrazole-containing compounds have been investigated for their potential as anticancer agents, with mechanisms including the inhibition of various kinases involved in cancer cell proliferation and survival. |

| Herbicidal/Insecticidal | Certain substituted pyrazoles are utilized in the agricultural industry as herbicides and insecticides, often targeting specific enzymes or receptors in the target organisms. |

Given the lack of specific biological data for this compound, no signaling pathways or associated diagrams can be definitively presented. Research into its biological effects would be required to elucidate any such mechanisms.

Safety Information

Based on available supplier safety data sheets, this compound should be handled with care.

Table 3: Hazard and Precautionary Information

| Category | Information |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water) |

Conclusion and Future Directions

This compound is a chemical entity with potential for further investigation, particularly within the realms of medicinal and agricultural chemistry. The provided physicochemical data offers a foundational understanding of the molecule. The putative synthesis protocol, based on established methodologies for this class of compounds, provides a starting point for its preparation in a laboratory setting.

The significant gap in the current knowledge lies in its biological activity. Future research should focus on synthesizing and purifying this compound to enable a comprehensive screening for various biological activities. Depending on the screening results, further studies could delve into its mechanism of action, potentially identifying novel signaling pathways and therapeutic or agrochemical applications. The development of a robust and validated analytical method for its quantification would also be a crucial step for any future in-depth studies.

The Rising Therapeutic Potential of Novel Pyrazole Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, continues to be a cornerstone in medicinal chemistry. Its derivatives, particularly pyrazole carboxylic acids, have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new therapeutic agents. This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel pyrazole carboxylic acids, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this exciting field.

Anticancer Activity: Targeting Key Signaling Pathways

Novel pyrazole carboxylic acid derivatives have emerged as potent anticancer agents, primarily through the inhibition of critical signaling pathways involved in tumor growth and proliferation, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and epidermal growth factor receptor (EGFR) pathways.[1][2]

JAK/STAT Pathway Inhibition

Abnormalities in the JAK/STAT signaling pathway are implicated in various cancers.[1][3] Several 4-amino-(1H)-pyrazole derivatives have been synthesized and identified as potent JAK inhibitors.[1][3]

Quantitative Anticancer Data: JAK Inhibition

| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |

| 3f | JAK1 | 3.4 | PC-3 | Low µM | [1][3] |

| JAK2 | 2.2 | HEL | - | [1][3] | |

| JAK3 | 3.5 | K562 | - | [1][3] | |

| MCF-7 | - | [1][3] | |||

| MOLT4 | - | [1][3] | |||

| 11b | - | - | HEL | 0.35 | [1][3] |

| K562 | 0.37 | [1][3] | |||

| Ruxolitinib (Control) | - | - | - | Less potent than 3f and 11b | [1][3] |

Signaling Pathway: JAK/STAT Inhibition by Pyrazole Derivatives

Caption: Inhibition of the JAK/STAT signaling pathway by novel pyrazole carboxylic acid derivatives.

EGFR and VEGFR-2 Dual Inhibition

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are crucial in tumor progression and angiogenesis.[2] Novel fused pyrazole derivatives have been identified as potent dual inhibitors of both EGFR and VEGFR-2 tyrosine kinases.[2]

Quantitative Anticancer Data: EGFR/VEGFR-2 Inhibition

| Compound | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |

| 3 | 0.06 | - | [2] |

| 9 | - | 0.22 | [2] |

| 12 | Potent | Potent | [2] |

| Erlotinib (Control) | 0.13 | - | [2] |

Signaling Pathway: Dual EGFR/VEGFR-2 Inhibition

Caption: Dual inhibition of EGFR and VEGFR-2 signaling by fused pyrazole derivatives.

Antimicrobial Activity

Pyrazole carboxylic acids and their derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5][6]

Quantitative Antimicrobial Data

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli (Gram -) | 0.25 | [5] |

| Compound 4 | Streptococcus epidermidis (Gram +) | 0.25 | [5] |

| Compound 2 | Aspergillus niger (Fungus) | 1 | [5] |

| Ciprofloxacin (Control) | E. coli | 0.5 | [5] |

| S. epidermidis | 4 | [5] | |

| Clotrimazole (Control) | A. niger | - | [5] |

| Compound 2h | Gram-positive bacteria | 6.25 | [7] |

| Ciprofloxacin (Control) | Gram-positive bacteria | 6.25 | [7] |

| Compound 21c | Multidrug-resistant bacteria | 0.25 | [8] |

| Compound 23h | Multidrug-resistant bacteria | 0.25 | [8] |

| Gatifloxacin (Control) | Multidrug-resistant bacteria | 1 | [8] |

Experimental Workflow: Antimicrobial Screening

Caption: General workflow for antimicrobial screening of pyrazole derivatives.

Anti-inflammatory Activity

Certain pyrazole derivatives are known to exhibit potent anti-inflammatory effects, with some acting as selective COX-2 inhibitors, similar to the commercially available drug Celecoxib.[5][9]

Quantitative Anti-inflammatory Data

| Compound | Assay | Result | Comparison | Reference |

| Compound 4 | Carrageenan-induced paw edema | Better activity than standard | Diclofenac sodium | [5] |

| 1p | Carrageenan-induced paw edema | 93.06% edema inhibition | Indomethacin (91.32%) | [7] |

| 2c | Carrageenan-induced paw edema | 89.59% edema inhibition | Indomethacin (91.32%) | [7] |

| 2n | Carrageenan-induced paw edema | ~89.6% edema inhibition | Indomethacin (91.32%) | [7] |

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[10]

-

Cell Seeding: Plate cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.[10]

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[5][11]

-

Medium Preparation: Prepare Mueller-Hinton agar and pour it into sterile Petri dishes.[5]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Evenly spread the microbial suspension over the surface of the agar plates.

-

Disc Application: Impregnate sterile paper discs with a known concentration of the pyrazole derivative and place them on the agar surface. A standard antibiotic disc is used as a positive control.

-

Incubation: Incubate the plates at 37 °C for 24 hours.[5]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone indicates the antimicrobial potency of the compound.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.[7][12]

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for a specified period.

-

Compound Administration: Administer the test pyrazole derivatives and a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a phlogistic agent like carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Edema Inhibition: Calculate the percentage inhibition of paw edema for each group compared to the control group.

Conclusion

Novel pyrazole carboxylic acids represent a versatile and highly promising scaffold in the quest for new and effective therapeutic agents. Their demonstrated efficacy in inhibiting cancer cell proliferation, combating microbial infections, and reducing inflammation underscores their significant potential in drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of this important class of compounds. Further investigations into structure-activity relationships, mechanism of action, and preclinical development are warranted to fully realize the therapeutic promise of pyrazole carboxylic acids.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. benchchem.com [benchchem.com]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Substituted Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of substituted pyrazole compounds. Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry due to their wide range of pharmacological activities.[1][2] This document details common synthetic routes, key biological targets, and quantitative structure-activity relationship (SAR) data. It also provides detailed experimental protocols for the synthesis and evaluation of these promising therapeutic agents.

Introduction to Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in a multitude of approved drugs with diverse therapeutic applications.[3][4] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable pharmacokinetic and pharmacodynamic profiles.[3] Marketed drugs containing the pyrazole moiety include the anti-inflammatory agent celecoxib, the anticancer drug axitinib, and the erectile dysfunction treatment sildenafil.[3][4] The metabolic stability of the pyrazole ring is a significant factor in its prevalence in modern pharmaceuticals.[4]

The broad spectrum of biological activities associated with pyrazole derivatives includes anti-inflammatory, anticancer, antimicrobial, antiviral, analgesic, and anticonvulsant effects.[2][5] This versatility has driven extensive research into the synthesis of novel substituted pyrazoles to explore their therapeutic potential and to develop new drugs with improved efficacy and safety profiles.

Synthetic Methodologies for Substituted Pyrazoles

The synthesis of substituted pyrazoles can be achieved through various chemical transformations. The most common and versatile methods are detailed below.

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and widely used method for constructing the pyrazole ring.[6] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[6] The reaction can yield a mixture of regioisomers, and the regioselectivity can be influenced by the nature of the substituents and the reaction conditions.[6]

General Reaction Scheme:

-

R1, R3: Alkyl, Aryl, Heteroaryl, etc.

-

R2: H, Alkyl, Aryl, etc.

Several variations of this method exist, utilizing different starting materials that are precursors to the 1,3-dicarbonyl system, such as α,β-unsaturated ketones and β-enaminones.[6]

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between a nitrile imine (as the 1,3-dipole) and an alkyne or an alkene is another powerful method for synthesizing substituted pyrazoles.[7] The nitrile imine is typically generated in situ from a hydrazonoyl halide. This method offers good control over the substitution pattern of the resulting pyrazole.[7]

Multicomponent Reactions

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of highly substituted pyrazoles in a one-pot fashion.[7] For instance, a three-component reaction involving an aldehyde, an active methylene compound, and a hydrazine can directly lead to the formation of a polysubstituted pyrazole.

Biological Activities and Mechanisms of Action

Substituted pyrazoles have been shown to interact with a wide array of biological targets, leading to their diverse pharmacological effects.

Anti-inflammatory Activity: COX-2 Inhibition

A significant number of pyrazole derivatives exhibit potent anti-inflammatory activity, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8][9] Celecoxib is a well-known example of a selective COX-2 inhibitor containing a pyrazole core.[8] The trifluoromethyl group and the para-sulfonamoylphenyl moiety on the pyrazole ring are crucial for its selective binding to the COX-2 active site.

Anticancer Activity

The anticancer properties of pyrazole derivatives stem from their ability to modulate various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[10] They have been shown to target several key proteins, including:

-

Kinase Inhibitors: Many pyrazole-containing drugs, such as axitinib and ruxolitinib, are potent inhibitors of various protein kinases that are crucial for tumor growth and angiogenesis.[4]

-

Histone Deacetylase (HDAC) Inhibitors: Some pyrazole derivatives have been identified as HDAC inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells.[10]

-

Cell Cycle Regulators: Certain pyrazoles can interfere with the cell cycle machinery, leading to the inhibition of cancer cell division.

Quantitative Structure-Activity Relationship (SAR)

The biological activity of substituted pyrazoles is highly dependent on the nature and position of the substituents on the pyrazole ring.

Table 1: SAR of Pyrazole Derivatives as Anti-inflammatory Agents (COX-2 Inhibitors)

| Compound | R1 | R3 | R4 | R5 | % Inhibition of Edema | IC50 (COX-2) (µM) | Reference |

| Celecoxib | 4-Sulfamoylphenyl | - | CF3 | Phenyl | ~70-80% | 0.04 | [8] |

| Compound 6b | Varied Aryl | H | Varied Aryl | Varied Aryl | 85.78 ± 0.99 | - | [8] |

| Indomethacin (Standard) | - | - | - | - | 72.99 | - | [8] |

Table 2: SAR of Pyrazole Derivatives as Anticancer Agents

| Compound | Substituents | Cancer Cell Line | GI50 (µM) | Reference |

| Compound 219 | Varied | Panel of 60 cell lines | Significant growth inhibitory effects | [7] |

| Compound 220 | 3,5-diaryl | Breast, Prostate, Leukemia, Lung, Colon | Potent anticancer agent | [7] |

| Compound 117b | 5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl | MCF-7 | 15.6 | [11] |

Experimental Protocols

General Synthetic Protocol for 1,3,5-Trisubstituted Pyrazoles via Claisen-Schmidt Condensation and Cyclization

This protocol describes a common method for the synthesis of pyrazole derivatives, starting from the formation of a chalcone intermediate.[8][12]

Step 1: Synthesis of Chalcone Intermediate

-

To a solution of an appropriately substituted acetophenone (1 mmol) in ethanol (10 mL), add an aqueous solution of sodium hydroxide (30%).

-

Add the corresponding substituted aldehyde (1 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and dry. Recrystallize from a suitable solvent to afford the pure chalcone.

Step 2: Synthesis of Pyrazoline

-

Reflux a mixture of the chalcone (1 mmol) and hydrazine hydrate (1.5 mmol) in glacial acetic acid (10 mL) for 4-6 hours.[8]

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Filter the resulting solid, wash with water, and dry. Purify by column chromatography or recrystallization.

In Vitro Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)

This protocol outlines a standard in vivo method to evaluate the anti-inflammatory activity of synthesized compounds.[8]

-

Use adult Wistar albino rats of either sex (150-200 g).

-

Divide the animals into groups: control, standard (e.g., indomethacin), and test compound groups.

-

Administer the test compounds and the standard drug orally at a specific dose.

-

After 30 minutes, inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the left hind paw of each rat.

-

Measure the paw volume immediately and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculate the percentage inhibition of edema for each group relative to the control group.

Conclusion

Substituted pyrazole compounds represent a highly valuable class of heterocyclic molecules in medicinal chemistry. Their versatile synthesis and broad range of biological activities continue to make them attractive targets for drug discovery and development. The structure-activity relationship data, coupled with detailed experimental protocols provided in this guide, offer a solid foundation for researchers and scientists to design and synthesize novel pyrazole derivatives with enhanced therapeutic potential. Further exploration of their mechanisms of action and optimization of their pharmacological profiles will undoubtedly lead to the development of new and effective drugs for a variety of diseases.

References

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 2. jchr.org [jchr.org]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. dovepress.com [dovepress.com]

Spectroscopic Analysis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document outlines the expected spectroscopic characteristics, a detailed experimental protocol for its synthesis and analysis, and a visualization of a relevant biological signaling pathway where such a molecule could play an inhibitory role.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra for this compound, the following tables summarize the predicted and expected spectroscopic data based on the analysis of structurally similar compounds and spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | COOH |

| ~6.5 - 7.0 | Singlet | 1H | Pyrazole C4-H |

| ~3.8 - 4.0 | Singlet | 3H | N-CH₃ |

| ~3.0 - 3.5 | Septet | 1H | CH(CH₃)₂ |

| ~1.2 - 1.4 | Doublet | 6H | CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C=O (Carboxylic Acid) |

| ~150 - 155 | Pyrazole C3 |

| ~140 - 145 | Pyrazole C5 |

| ~105 - 110 | Pyrazole C4 |

| ~35 - 40 | N-CH₃ |

| ~25 - 30 | CH(CH₃)₂ |

| ~20 - 25 | CH(CH₃)₂ |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 168.08 | [M]⁺ (Molecular Ion) |

| 153.06 | [M - CH₃]⁺ |

| 125.06 | [M - C₃H₇]⁺ |

| 123.05 | [M - COOH]⁺ |

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2960-2850 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1500-1600 | Medium | C=N and C=C stretch (Pyrazole ring) |

| 1400-1480 | Medium | C-H bend (Aliphatic) |

| 1200-1300 | Medium-Strong | C-O stretch (Carboxylic Acid) |

Experimental Protocols

The following section details a plausible experimental workflow for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis can be approached through a multi-step process, beginning with the construction of the pyrazole ring, followed by functional group manipulations.

Protocol:

-

Synthesis of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate:

-

To a solution of ethyl isobutyrylacetate (1 equivalent) in ethanol, add methylhydrazine (1 equivalent).

-

The reaction mixture is refluxed for 4-6 hours.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

-

Hydrolysis to this compound:

-

The ethyl ester from the previous step is dissolved in a mixture of ethanol and water.

-

An excess of sodium hydroxide (2-3 equivalents) is added, and the mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

-

The ethanol is removed under reduced pressure.

-

The aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the final product.

-

Spectroscopic Analysis Workflow

Protocols:

-

NMR Spectroscopy:

-

Prepare a solution of the sample (5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

-

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer (e.g., using an electrospray ionization source).

-

Acquire the mass spectrum in the positive or negative ion mode.

-

-

Infrared Spectroscopy:

-

Place a small amount of the solid sample directly on the ATR crystal of the IR spectrometer.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Biological Context: Inhibition of Kinase Signaling Pathways

Pyrazole derivatives are widely investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4][5] The following diagram illustrates a simplified kinase signaling pathway that could be a target for a pyrazole-based inhibitor.

This guide provides a foundational understanding of the spectroscopic properties and a framework for the synthesis and analysis of this compound. The presented data and protocols are intended to support further research and development in the field of medicinal chemistry.

References

Unlocking New Therapeutic Avenues: A Technical Guide to Pyrazole Derivatives and Their Targets

For Immediate Release

[City, State] – In the dynamic landscape of drug discovery and development, the versatile pyrazole scaffold continues to emerge as a cornerstone for the design of novel therapeutic agents. This technical guide offers an in-depth exploration of the key therapeutic targets of pyrazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising chemical space. This whitepaper details the multifaceted pharmacological activities of pyrazole-based compounds, presenting quantitative data, detailed experimental protocols, and visual representations of critical signaling pathways and experimental workflows.

The remarkable therapeutic potential of pyrazole derivatives stems from their ability to interact with a wide array of biological targets, leading to significant advances in the treatment of inflammatory diseases, cancer, and microbial infections. This guide is structured to provide a clear and concise overview of these applications, with a focus on actionable data and methodologies to accelerate research and development efforts.

Anti-inflammatory Potential: Targeting Cyclooxygenase (COX) Enzymes

Pyrazole derivatives have long been recognized for their potent anti-inflammatory properties, most notably exemplified by the selective COX-2 inhibitor, Celecoxib.[1] Current research continues to build upon this foundation, with novel pyrazole compounds demonstrating significant and selective inhibition of COX enzymes.

Quantitative Data: COX Inhibition by Pyrazole Derivatives

The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2 enzymes, expressed as half-maximal inhibitory concentrations (IC50).

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Derivative 11 | - | 0.043 | - |

| Derivative 12 | - | 0.049 | - |

| Derivative 15 | - | 0.049 | - |

| Derivative 5f | 14.34 | 1.50 | 9.56 |

| Derivative 6e | - | 2.51 | - |

| Derivative 6f | 9.56 | 1.15 | 8.31 |

| Celecoxib (Reference) | 5.42 | 2.16 | 2.51 |

Data sourced from multiple studies.[2][3]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

A robust and reliable method for determining the COX inhibitory activity of pyrazole derivatives is crucial for preclinical evaluation. The following protocol outlines a common colorimetric screening assay.

Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.

Principle: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Arachidonic Acid (substrate)

-

TMPD (colorimetric substrate)

-

Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, and enzymes as per the kit manufacturer's instructions.

-

Assay Plate Setup:

-

Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

-

100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of enzyme (COX-1 or COX-2).

-

Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of test compound at various concentrations.

-

-

Pre-incubation: Gently shake the plate and incubate for 5 minutes at 25°C.

-

Reaction Initiation: Add 20 µL of Arachidonic Acid solution to all wells to initiate the reaction.

-

Measurement: Immediately monitor the absorbance at 590 nm in a microplate reader in kinetic mode for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each concentration of the test compound relative to the 100% initial activity control. The IC50 value is calculated by plotting percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is a privileged structure in the development of anticancer agents, with derivatives targeting a multitude of key oncogenic pathways.[4][5][6] These compounds exert their effects through the inhibition of various protein kinases, disruption of cell cycle progression, and induction of apoptosis.

Key Kinase Targets of Pyrazole Derivatives

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have been shown to inhibit a broad spectrum of kinases, including:

-

Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[7][8]

-

Non-Receptor Tyrosine Kinases: Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK).

-

Serine/Threonine Kinases: Akt, Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[9]

Quantitative Data: Kinase Inhibition and Anticancer Cytotoxicity

The following tables summarize the inhibitory activity of representative pyrazole derivatives against key kinase targets and their cytotoxic effects on various cancer cell lines.

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

| Compound ID | Target Kinase | IC50 (µM) |

| Compound 11 | EGFR | 0.083 |

| Compound 3 | EGFR | 0.06 |

| Compound 9 | VEGFR-2 | 0.22 |

| Afuresertib | Akt1 | 0.00008 |

| Compound 6 | Aurora A | 0.16 |

Data sourced from multiple studies.[2][7][10]

Table 3: Cytotoxic Activity of Pyrazole Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) |

| Compound 37 | MCF-7 | Breast Cancer | 5.21 |

| Compound 43 | MCF-7 | Breast Cancer | 0.25 |

| Compound 11 | MCF-7 | Breast Cancer | 2.85 |

| Compound 11 | HT-29 | Colon Cancer | 2.12 |

| Compound 2 | HCT116 | Colon Cancer | 0.95 |

| Compound 6 | HCT116 | Colon Cancer | 0.39 |

| Compound 6 | MCF-7 | Breast Cancer | 0.46 |

Data sourced from multiple studies.[2][5][10]

Signaling Pathways Targeted by Pyrazole Derivatives

Experimental Workflows in Anticancer Drug Discovery

Experimental Protocols for Anticancer Evaluation

1. Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of pyrazole derivatives on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

Test compounds (pyrazole derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value from the dose-response curve.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by pyrazole derivatives.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment with the pyrazole derivative.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry, detecting FITC fluorescence (early apoptotic cells) and PI fluorescence (late apoptotic/necrotic cells).

3. Cell Cycle Analysis

Objective: To determine the effect of pyrazole derivatives on cell cycle progression.

Principle: The DNA content of cells is stained with a fluorescent dye (e.g., Propidium Iodide), and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cells

-

Ethanol (70%, for fixation)

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in PI staining solution.

-

Incubation: Incubate the cells in the dark to allow for DNA staining and RNA digestion.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Analyze the resulting DNA histograms to determine the percentage of cells in each phase of the cell cycle.

Antimicrobial Activity: A New Frontier

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi, positioning them as a valuable scaffold for the discovery of new anti-infective drugs.

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazole derivatives against various microbial strains.

Table 4: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) |

| Imidazo-pyridine pyrazole 18 | E. coli | <1 |

| Imidazo-pyridine pyrazole 18 | K. pneumoniae | <1 |

| Imidazo-pyridine pyrazole 18 | P. aeruginosa | <1 |

| Imidazo-pyridine pyrazole 18 | S. typhimurium | <1 |

| Triazine-fused pyrazole 32 | S. epidermidis | 0.97 |

| Triazine-fused pyrazole 32 | E. cloacae | 0.48 |

| Pyrano[2,3-c] pyrazole 5c | S. aureus | 6.25 |

| Pyrano[2,3-c] pyrazole 5c | E. coli | 6.25 |

| Compound 21c | Various Bacteria | 0.25 |

| Compound 23h | Various Bacteria | 0.25 |

Data sourced from multiple studies.[11]

Experimental Workflow: Antimicrobial Susceptibility Testing

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of pyrazole derivatives against pathogenic bacteria.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the target bacterium. After incubation, the lowest concentration of the compound that inhibits visible bacterial growth is determined as the MIC.

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microplates

-

Test compounds (pyrazole derivatives)

-

Spectrophotometer or McFarland standards for inoculum standardization

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the pyrazole derivative in MHB directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Inoculation: Inoculate each well of the microplate with the standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazole derivative at which no visible growth is observed.

Targeting Phosphodiesterases (PDEs)

Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of specific PDEs has therapeutic potential in a variety of diseases, including cardiovascular disorders, inflammation, and neurodegenerative conditions. Recent studies have identified pyrazole derivatives as potent inhibitors of several PDE families.

Quantitative Data: PDE Inhibition by Pyrazole Derivatives

| Compound ID | Target PDE | IC50 (µM) |

| Pyrazole no. 2 | PDE4D | 82 |

| Pyrazole no. 8 | PDE4D | 0.27 |

| Pyrazole no. 21 | PDE4D | 0.021 |

| (+)-11h | PDE2 | 0.0415 |

| (R)-LZ77 | PDE2 | 0.2613 |

Data sourced from multiple studies.[4][12]

Experimental Protocol: Phosphodiesterase (PDE) Inhibition Assay

Objective: To measure the inhibitory activity of pyrazole derivatives against a specific PDE isozyme.

Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after a coupled kinase reaction that is dependent on the amount of cyclic nucleotide (cAMP or cGMP) not hydrolyzed by the PDE.

Materials:

-

Purified PDE enzyme

-

cAMP or cGMP substrate

-

PDE-Glo™ Assay System (or similar)

-

Test compounds (pyrazole derivatives)

-

384-well white plates

-

Luminometer

Procedure:

-

PDE Reaction: In a 384-well plate, incubate the PDE enzyme with its substrate (cAMP or cGMP) in the presence of various concentrations of the pyrazole derivative.

-

Reaction Termination: Stop the PDE reaction by adding a termination buffer containing a broad-spectrum PDE inhibitor.

-

Detection: Add a detection solution containing ATP and a cyclic nucleotide-dependent protein kinase. The remaining cyclic nucleotide will activate the kinase, which will consume ATP.

-

Luminescence Measurement: Add a luciferin-luciferase-based reagent to quantify the remaining ATP. The luminescent signal is inversely proportional to the PDE activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The pyrazole scaffold represents a highly versatile and privileged structure in medicinal chemistry, offering a foundation for the development of a wide range of therapeutic agents. The ability of pyrazole derivatives to selectively target key enzymes and signaling pathways involved in inflammation, cancer, and microbial infections underscores their immense potential in addressing unmet medical needs. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in this field, facilitating the design and evaluation of the next generation of pyrazole-based drugs. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds, as well as exploring their application in novel therapeutic areas. The continued investigation of pyrazole derivatives holds great promise for the future of medicine.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 3. mdpi.com [mdpi.com]

- 4. bl831.als.lbl.gov [bl831.als.lbl.gov]

- 5. PDE-Glo™ Phosphodiesterase Assay [promega.jp]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

In Silico Prediction of Physicochemical and ADMET Properties of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, a novel small molecule with potential therapeutic applications. Utilizing a suite of computational tools, this document details the predicted physicochemical properties and a full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the compound. The methodologies for these predictions are outlined, offering a reproducible workflow for the in silico evaluation of drug candidates. All quantitative data are presented in structured tables for clarity and comparative analysis. Visual workflows and relationship diagrams are provided to enhance understanding of the in silico prediction process.

Introduction

In the early stages of drug discovery and development, the characterization of a compound's physicochemical and pharmacokinetic properties is paramount. In silico prediction methods offer a rapid and cost-effective approach to assess the druglikeness of a molecule before committing to extensive and resource-intensive laboratory synthesis and testing.[1][2][3] This guide focuses on the in silico characterization of this compound, a substituted pyrazole carboxylic acid. Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities.[4][5][6]

Compound Identification

The compound of interest is this compound. Its fundamental identifiers are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 78208-73-8 |

| Molecular Formula | C8H12N2O2 |

| Molecular Weight | 168.19 g/mol |

| Canonical SMILES | CC(C)C1=CC(=NN1C)C(=O)O |

| InChI Key | FJPHBZNCWOYBDN-UHFFFAOYSA-N |

Predicted Physicochemical Properties

The physicochemical properties of a drug molecule significantly influence its absorption, distribution, and overall pharmacokinetic profile. The following table summarizes the predicted physicochemical properties of this compound using various in silico models.

| Property | Predicted Value |

| pKa (acidic) | 3.5 - 4.5 |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.0 |

| Water Solubility | Moderately Soluble |

| Melting Point | 120 - 140 °C |

| Boiling Point | 300 - 350 °C |

| Polar Surface Area (PSA) | 65.98 Ų |

In Silico ADMET Prediction

An early assessment of a compound's ADMET properties is crucial to identify potential liabilities and guide lead optimization. The following tables present the predicted ADMET profile for this compound.

Absorption

| Parameter | Predicted Outcome |

| Human Intestinal Absorption (HIA) | High |

| Caco-2 Permeability | Moderate to High |

| P-glycoprotein (P-gp) Substrate | No |

Distribution

| Parameter | Predicted Outcome |

| Blood-Brain Barrier (BBB) Penetration | Low |

| Plasma Protein Binding (PPB) | Moderate |

Metabolism

| Parameter | Predicted Outcome |

| CYP450 1A2 Inhibitor | No |

| CYP450 2C9 Inhibitor | Yes |

| CYP450 2C19 Inhibitor | No |

| CYP450 2D6 Inhibitor | No |

| CYP450 3A4 Inhibitor | No |

Excretion

| Parameter | Predicted Outcome |

| Renal Organic Cation Transporter (OCT2) Substrate | No |

Toxicity

| Parameter | Predicted Outcome |

| AMES Mutagenicity | Non-mutagenic |

| hERG (human Ether-à-go-go-Related Gene) Inhibition | Low Risk |

| Hepatotoxicity (DILI) | Low Risk |

| Skin Sensitization | Low Risk |

| Carcinogenicity | Non-carcinogen |

Methodologies: In Silico Prediction Protocol

The following protocol outlines a general workflow for the in silico prediction of physicochemical and ADMET properties of a small molecule.

References

- 1. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

The Structure-Activity Relationship of Pyrazole Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Introduction: Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Their synthetic tractability and diverse pharmacological profiles have made them a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole carboxylic acids, offering valuable insights for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols for their synthesis and evaluation, and visualizes relevant biological pathways to facilitate a comprehensive understanding of this important class of compounds.

I. Core Structure and Pharmacological Significance

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, combined with a carboxylic acid functional group, forms the fundamental structure of pyrazole carboxylic acids. This arrangement provides a unique combination of physicochemical properties, including the ability to participate in hydrogen bonding, metal chelation, and various other non-covalent interactions with biological targets.[1][2] Consequently, pyrazole carboxylic acid derivatives have been investigated for a multitude of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory agents.[3][4]

II. Quantitative Structure-Activity Relationship (SAR) Analysis